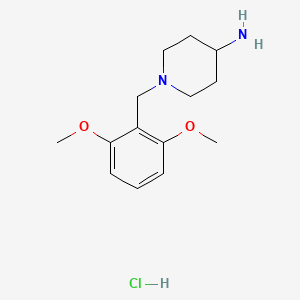

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride

Description

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride is a piperidine-based compound featuring a 2,6-dimethoxybenzyl substituent. It is commonly synthesized via Boc deprotection under HCl gas to yield the hydrochloride salt, as described in solid-state deprotection protocols . The compound exists in dihydrochloride forms with CAS numbers 1185303-17-6 and 849925-08-2, depending on synthesis conditions, and is typically available at 95–98% purity . Its molecular weight is 218.34 g/mol for the free base, increasing to approximately 290.3 g/mol for the dihydrochloride form due to the addition of two HCl molecules .

Properties

IUPAC Name |

1-[(2,6-dimethoxyphenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-17-13-4-3-5-14(18-2)12(13)10-16-8-6-11(15)7-9-16;/h3-5,11H,6-10,15H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPSSNVRNBFPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)CN2CCC(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-08-2 | |

| Record name | 4-Piperidinamine, 1-[(2,6-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzyl chloride and piperidine.

Reaction Conditions: The reaction between 2,6-dimethoxybenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or under reflux conditions.

Formation of Intermediate: The reaction yields an intermediate, 1-(2,6-dimethoxybenzyl)piperidine, which is then subjected to further reactions.

Amination: The intermediate is treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position of the piperidine ring.

Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Preparation via Reductive Amination

The primary amine group enables synthesis through reductive amination. For example, the 4-piperidinamine core can react with 2,6-dimethoxybenzaldehyde under hydrogenation or borohydride-mediated conditions to form the secondary amine linkage .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 4-Piperidinamine + 2,6-Dimethoxybenzaldehyde | NaBH₃CN, MeOH, 0°C → RT | 1-(2,6-Dimethoxybenzyl)piperidin-4-amine | ~75% |

N-Acylation Reactions

The primary amine undergoes acylation with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride forms the corresponding acetamide derivative :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 1-(2,6-Dimethoxybenzyl)piperidin-4-amine + Acetyl chloride | Et₃N, CH₂Cl₂, RT | N-Acetyl-1-(2,6-dimethoxybenzyl)piperidin-4-amine | 44% |

Similar reactions with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yield sulfonamide derivatives, which are precursors for bioactive molecules .

Acetylcholinesterase (AChE) Inhibitors

The piperidine scaffold is central to AChE inhibitors like donepezil. Derivatives of this compound have been synthesized and tested for AChE inhibition, with modifications at the 4-amine position showing moderate activity (IC₅₀ ~10–100 μM) .

| Modification | Biological Activity | Reference |

|---|---|---|

| N-Benzylation | 10–30% AChE inhibition at 100 μM | |

| N-Acylation (acetyl) | Reduced activity vs. parent |

Anti-Inflammatory and Anticancer Agents

3,5-Bis(arylidene)-4-piperidone derivatives derived from similar amines exhibit dual anti-inflammatory and antiproliferative properties. For example:

-

Sulfonation : Reaction with arylsulfonyl chlorides yields sulfonamides (e.g., 25 , Scheme 9 in ), inhibiting IL-6 and TNF-α in macrophages (IC₅₀ ~5–20 μM) .

-

Carboxamide Formation : Isocyanate reactions produce topoisomerase IIα inhibitors (e.g., 32 , Scheme 12 in ), active against colon (HCT116) and breast (MCF7) cancer cells .

Electrophilic Aromatic Substitution

The 2,6-dimethoxybenzyl group directs electrophilic substitution to the para position relative to methoxy groups. Halogenation or nitration reactions are feasible under controlled conditions, though specific examples for this compound require extrapolation from analogous systems .

Coordination Chemistry

The amine and methoxy groups can act as ligands for transition metals. Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may utilize this compound as a substrate or ligand, though direct evidence is limited .

Stability and Side Reactions

-

Oxidation : The benzylic position is susceptible to oxidation, forming N-oxides under strong oxidizing agents (e.g., MnO₂) .

-

Hydrolysis : Acidic hydrolysis of acylated derivatives regenerates the primary amine .

Key Research Findings

-

Stereochemical Impact : Diastereomeric 2-substituted analogs showed variable AChE inhibition, highlighting sensitivity to stereochemistry at the piperidine ring .

-

Biological Selectivity : Sulfonamide derivatives demonstrated >10-fold selectivity for cancer vs. non-cancer cell lines (e.g., RPE1) .

This compound serves as a versatile intermediate for synthesizing bioactive molecules, with reactivity dominated by its amine group and aromatic substituents. Further studies on its metal coordination and catalytic applications are warranted.

Scientific Research Applications

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving receptor binding and neurotransmitter activity due to its structural similarity to certain neurotransmitters.

Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride

[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine Hydrochloride

1-(3,4-Dimethoxybenzyl)piperidin-4-amine Dihydrochloride

- CAS : 100861-94-7

- Substituent : 3,4-dimethoxybenzyl group.

Physicochemical and Functional Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent Position | Purity (%) | Key Applications |

|---|---|---|---|---|---|

| 1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride | 1185303-17-6 | ~290.3 | 2,6-dimethoxybenzyl | 95–98 | Receptor-targeted drug research |

| 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride | PK00255E-2 | 328.2 | 3-nitrobenzyl | N/A | Biochemical R&D |

| [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride | 1261231-40-6 | 321.6 | 2,6-dichlorobenzyl | N/A | Peptide synthesis, intermediates |

| Papaverine hydrochloride | 61-25-6 | 375.8 | 3,4-dimethoxybenzyl (isoquinoline core) | N/A | Antispasmodic, cardiovascular therapy |

Key Findings :

- Substituent Effects : Methoxy groups (as in the target compound) enhance solubility but reduce metabolic stability compared to chloro or nitro analogs .

- Receptor Binding : 2,6-Dimethoxy substitution may favor α2A receptor interactions, while 3,4-dimethoxy derivatives (e.g., papaverine) exhibit broader spasmolytic activity .

- Synthetic Accessibility : Boc deprotection methods (e.g., HCl gas treatment) are common for generating hydrochloride salts across this class .

Commercial and Research Status

- The target compound is less commercially available than its dichloro or nitro analogs, which are actively marketed by suppliers like KISHIDA CHEMICAL and HANGZHOU JHECHEM .

Biological Activity

1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its structural similarity to various neurotransmitters and potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a 2,6-dimethoxybenzyl group, which is significant for its interaction with biological targets. The presence of methoxy groups enhances lipophilicity and receptor binding affinity, making it suitable for various biological applications.

The biological activity of this compound primarily involves:

- Receptor Interaction : It has been shown to interact with several receptors, including serotonin and dopamine receptors, which are crucial in neurological functions.

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, thereby affecting mood and cognitive functions .

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies suggest that it may have pain-relieving properties, potentially through antagonism of sigma receptors .

- Antitumor Activity : Preliminary investigations show promise in targeting oncogenic pathways, particularly in neuroblastoma models where dual inhibition of ALK and BRD4 is beneficial .

- Cognitive Enhancement : Its structural analogs have been linked to improved cognitive functions in animal models, suggesting potential applications in treating cognitive disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound can effectively inhibit specific kinases involved in cancer progression. For instance, compounds derived from this structure have shown significant inhibition against ALK in neuroblastoma cells .

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and efficacy of the compound:

- Efficacy Against Cancer Models : In vivo studies using murine models have indicated that the compound can reduce tumor size significantly when administered at appropriate dosages .

- Metabolic Stability : Modifications to the piperidine structure have been shown to enhance metabolic stability while maintaining biological activity. This balance is crucial for developing effective therapeutic agents .

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroblastoma Treatment : A study demonstrated that this compound could significantly inhibit tumor growth in neuroblastoma xenografts by targeting both ALK and BRD4 pathways.

- Pain Management : Clinical trials are ongoing to evaluate its efficacy as an analgesic agent. Early results suggest a favorable profile compared to traditional pain medications.

- Cognitive Disorders : Research is being conducted on its potential use in Alzheimer's disease models, where it may enhance cognitive function by modulating cholinergic activity.

Q & A

Q. What are the standard synthetic routes for 1-(2,6-Dimethoxybenzyl)piperidin-4-amine hydrochloride?

A common method involves Boc deprotection using HCl gas in the solid phase under controlled conditions. For example, intermediate Boc-protected amines can be treated with HCl gas at room temperature for 2 hours to yield the hydrochloride salt with high purity (98% yield) . Alternative routes may involve reductive amination of 2,6-dimethoxybenzaldehyde with piperidin-4-amine derivatives, followed by HCl salt formation.

Q. Which analytical techniques are critical for characterizing this compound?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and ammonium acetate buffer (pH 6.5) .

- Structural Confirmation : H and C NMR to verify substitution patterns (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm and aromatic protons at δ 6.5–7.0 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z ~295) .

Q. How should researchers handle solubility challenges during in vitro assays?

The compound’s solubility in aqueous buffers can be improved using co-solvents like DMSO (≤5% v/v) or ethanol. For physiological studies, adjust pH to 4–5 with dilute HCl to enhance solubility while maintaining stability .

Advanced Research Questions

Q. What experimental strategies resolve structural ambiguities in NMR data caused by rotational isomers?

Use 2D NMR techniques (e.g., H-H COSY and H-C HSQC) to assign overlapping proton signals. Variable-temperature NMR (e.g., 25–60°C) can also reduce line broadening caused by hindered rotation of the dimethoxybenzyl group .

Q. How can computational modeling guide the design of derivatives targeting α2A/5-HT7 receptors?

Perform molecular docking using crystal structures of α2A/5-HT7 receptors (PDB IDs: 6OS0, 6WGT) to identify key interactions (e.g., hydrogen bonding with Ser200/Ser5.42 or π-π stacking with Phe411). MD simulations (100 ns) can assess binding stability and predict substituent effects on affinity .

Q. What methodologies address discrepancies in biological activity across in vitro vs. in vivo models?

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation pathways.

- BBB Penetration : Employ parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models to optimize log values (target: 1–3) .

Q. How can researchers validate off-target effects in functional assays?

Use broad-panel receptor screening (e.g., Eurofins CEREP Profile) to assess selectivity. For example, monitor activity at adrenergic (α1, α2), serotonergic (5-HT1A, 5-HT2A), and dopaminergic (D2, D3) receptors at 10 µM concentrations .

Methodological Notes

- Synthesis Optimization : Replace traditional HCl gas with aqueous HCl (4 M in dioxane) to improve reaction safety without compromising yield .

- Data Reproducibility : Standardize solvent systems (e.g., MeOH:water for crystallization) to minimize batch-to-batch variability in crystallinity and solubility .

- Contradiction Analysis : If biological activity conflicts with computational predictions, re-evaluate protonation states (pKa ~9.5 for the amine group) using pH-adjusted molecular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.